molecular formula C19H18N2O B11545823 (2-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(2-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11545823
M. Wt: 290.4 g/mol
InChI Key: NVTCEUJHWFLJBS-UHFFFAOYSA-N
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Description

2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is particularly interesting due to its unique structure, which combines a methylbenzoyl group with a pyridoindole framework, making it a valuable subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves the Fischer indole synthesis method. This method uses phenylhydrazine and ketones or aldehydes as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions may introduce halogen atoms or other functional groups into the molecule .

Scientific Research Applications

2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHYLBENZOYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its combination of a methylbenzoyl group with a pyridoindole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

(2-methylphenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C19H18N2O/c1-13-6-2-3-7-14(13)19(22)21-11-10-16-15-8-4-5-9-17(15)20-18(16)12-21/h2-9,20H,10-12H2,1H3

InChI Key

NVTCEUJHWFLJBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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